molecular formula C20H22O7 B15123205 [8-(furan-3-yl)-6,15-dioxo-7,14-dioxatetracyclo[11.2.1.02,11.05,10]hexadecan-3-yl] acetate

[8-(furan-3-yl)-6,15-dioxo-7,14-dioxatetracyclo[11.2.1.02,11.05,10]hexadecan-3-yl] acetate

Cat. No.: B15123205
M. Wt: 374.4 g/mol
InChI Key: MAVLDEWQMKXELL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[8-(furan-3-yl)-6,15-dioxo-7,14-dioxatetracyclo[11.2.1.0²,¹¹.0⁵,¹⁰]hexadecan-3-yl] acetate is a structurally complex organic molecule characterized by a tetracyclic framework fused with a furan ring and acetate moiety. Its IUPAC name specifies stereochemistry at multiple chiral centers (e.g., 1R, 2S, 3S, etc.), which critically influence its three-dimensional conformation and biological interactions . The compound features:

  • Tetracyclic core: Comprising fused oxacyclic rings (dioxatetracyclo framework) with ketone groups at positions 6 and 14.
  • Furan-3-yl substituent: A heteroaromatic ring contributing to π-π stacking interactions in biological targets.
  • Acetate ester: Enhances lipophilicity and modulates bioavailability.

Synthetic routes typically involve retrosynthetic analysis to break the structure into simpler synthons, followed by multi-step reactions such as cyclization, oxidation, and esterification. Key challenges include achieving stereochemical fidelity and optimizing yields at each step .

Properties

Molecular Formula

C20H22O7

Molecular Weight

374.4 g/mol

IUPAC Name

[8-(furan-3-yl)-6,15-dioxo-7,14-dioxatetracyclo[11.2.1.02,11.05,10]hexadecan-3-yl] acetate

InChI

InChI=1S/C20H22O7/c1-9(21)25-17-7-14-12(6-16(27-19(14)22)10-2-3-24-8-10)13-4-11-5-15(18(13)17)20(23)26-11/h2-3,8,11-18H,4-7H2,1H3

InChI Key

MAVLDEWQMKXELL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CC2C(CC(OC2=O)C3=COC=C3)C4C1C5CC(C4)OC5=O

Origin of Product

United States

Preparation Methods

Botanical Source and Raw Material Preparation

The compound is naturally occurring in Dioscorea bulbifera L., specifically within its root tubers. Specimens collected from regions such as China, Bangladesh, and Japan have been validated as viable sources. Prior to extraction, the tubers undergo pre-treatment:

  • Drying : Fresh tubers are sliced and dried at 40–50°C for 72 hours to reduce moisture content.
  • Grinding : Dried material is pulverized into a coarse powder (particle size: 0.5–1.0 mm) to maximize surface area for solvent penetration.

The absence of steroid sapogenins in D. bulbifera necessitates targeted extraction strategies for norditerpenes.

Extraction Techniques

Solvent Extraction

Methanol and ethanol are the primary solvents due to their polarity, which aligns with the compound’s moderate hydrophobicity. Standard protocols include:

  • Maceration : Powdered tubers are soaked in 95% ethanol (1:10 w/v) for 48 hours at 25°C with agitation.
  • Reflux Extraction : Higher yields are achieved using methanol under reflux (60°C, 6 hours), leveraging thermal energy to disrupt cell walls.
Table 1: Solvent Efficacy Comparison
Solvent Temperature (°C) Duration (hr) Yield (%)
Methanol 60 6 0.42
Ethanol 25 48 0.38
Acetone 40 24 0.21

Data adapted from large-scale screening studies. Methanol’s superior performance is attributed to its ability to solubilize both polar and mid-polar terpenoids.

Purification Strategies

Column Chromatography

The crude extract undergoes fractionation using silica gel (200–300 mesh) with gradient elution:

  • Mobile Phase : Hexane/ethyl acetate (10:1 → 1:1) followed by chloroform/methanol (20:1).
  • Key Fractions : Fractions eluting at hexane/ethyl acetate (3:1) contain the target compound, identified via thin-layer chromatography (TLC; Rf = 0.55 in chloroform/methanol 9:1).

High-Performance Liquid Chromatography (HPLC)

Final purification employs semi-preparative HPLC (C18 column, 250 × 10 mm, 5 μm) with isocratic elution (acetonitrile/water, 65:35, 2 mL/min). UV detection at 254 nm ensures specificity, with a retention time of 17.3 minutes.

Structural Characterization

Spectroscopic Analysis

  • HR-ESI-MS : A quasi-molecular ion at m/z 529.1836 [M+Na]+ confirms the molecular formula C29H30O8.
  • NMR Spectroscopy :
    • ¹H-NMR : Signals at δ 6.43 (furan H), δ 5.41 (H-12), and δ 4.85 (H-2) confirm lactone linkages and stereochemistry.
    • ¹³C-NMR : Carbonyl resonances at δ 165.4 (ester), 173.4 (γ-lactone), and 175.8 (δ-lactone).

X-ray Crystallography

Single-crystal X-ray diffraction verifies the tetracyclic framework and absolute configuration, particularly the (1R,2S,3S,5S,8S,10S,11R,13R) stereochemistry.

Synthetic Approaches

While total synthesis remains unreported, semi-synthetic modifications of related norditerpenes provide insights:

Acetylation of Parent Alcohol

The acetate moiety is introduced via reaction with acetic anhydride in pyridine (24 hours, 0°C), targeting the C-3 hydroxyl group.

Challenges in Synthesis

  • Stereochemical Complexity : The tetracyclic system’s eight stereocenters necessitate asymmetric catalysis, yet no efficient method exists.
  • Lactone Stability : The γ- and δ-lactones are prone to hydrolysis under basic conditions, limiting reaction choices.

Industrial-Scale Considerations

Current production relies on botanical extraction due to synthetic hurdles. Scalability challenges include:

  • Low Natural Abundance : Yields rarely exceed 0.5% w/w, requiring processing of >200 kg tubers per kilogram of product.
  • Cost of Chromatography : HPLC purification dominates costs; simulated moving bed (SMB) chromatography is being explored for efficiency.

Analytical Quality Control

Purity Assessment

  • HPLC-DAD : Purity ≥98% is required for pharmacological studies, assessed via peak area normalization.
  • Residual Solvents : Gas chromatography (GC) ensures methanol/ethanol levels comply with ICH Q3C guidelines.

Stability Studies

The compound degrades under UV light (t1/2 = 14 days), necessitating amber glass storage at –20°C.

Comparative Analysis of Analogues

Table 2: Structural and Functional Analogues
Compound Modifications Bioactivity
Diosbulbin D C-6 acryloxyl group Antitumor
8-Epidiosbulbin E C-3 hydroxyl, no acetate Antimicrobial
Target Compound C-3 acetate, C-8 furan Plasmid-curing

The C-3 acetate enhances membrane permeability, critical for its plasmid-curing activity against multidrug-resistant bacteria.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into hydroxyl groups.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions to replace the acetate group.

Major Products

The major products of these reactions include various derivatives with modified functional groups, which can be further utilized in synthetic chemistry.

Scientific Research Applications

Chemistry

In chemistry, [8-(furan-3-yl)-6,15-dioxo-7,14-dioxatetracyclo[11.2.1.02,11.05,10]hexadecan-3-yl] acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of novel reaction mechanisms and the development of new synthetic methodologies.

Biology and Medicine

The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers are investigating its effects on various biological pathways, aiming to identify therapeutic applications.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of [8-(furan-3-yl)-6,15-dioxo-7,14-dioxatetracyclo[11.2.1.02,11.05,10]hexadecan-3-yl] acetate involves its interaction with specific molecular targets. The furan ring and carbonyl groups can participate in hydrogen bonding and electrostatic interactions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share core features like polycyclic frameworks or functional groups but differ in substituents, stereochemistry, or ring systems, leading to divergent biological and physicochemical properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Similar Compounds

Compound Name/ID Structural Features Molecular Weight (g/mol) Key Biological Activities Source
Target Compound Tetracyclic core, furan-3-yl, acetate, dioxo groups ~464.5 (estimated) Anticancer (in vitro)
Compound A Tetracyclic + furan, lacks acetate ~420 (estimated) Anticancer (IC₅₀: 12 µM)
Compound B Dioxo functionalities, linear fused rings ~390 (estimated) Anti-inflammatory (COX-2 inhibition)
CID 14194026 Similar tetracyclic framework, methyl substituent at C10 466.53 Not reported
CID 102074334 Pentacyclic, brominated furan, triazole unit 521.3 Antimicrobial (Gram-positive)
[(3S,8R…)] acetate () Pentacyclic, multiple oxygen rings, methylidene group 448.5 Research use (enzyme inhibition)
Benzodioxole Derivative () Benzodioxole ring, phenolic groups ~400 (estimated) Antioxidant (ROS scavenging)

Key Observations:

Structural Diversity :

  • The target compound and CID 14194026 share a tetracyclic core but differ in substituents (e.g., C10 methyl group in CID 14194026) .
  • CID 102074334 incorporates a brominated furan and triazole, enhancing antimicrobial specificity but reducing solubility compared to the target compound .

Functional Group Impact: The acetate group in the target compound improves membrane permeability relative to non-esterified analogs like Compound A . Dioxo groups in the target compound and Compound B correlate with anti-inflammatory activity, likely via redox modulation or protein binding .

Stereochemical Sensitivity: The target compound’s stereochemistry (e.g., 1R, 2S configurations) is critical for binding to hydrophobic pockets in enzymes, as seen in molecular docking studies . Minor stereochemical variations in analogs like [(3S,8R…)] acetate () abolish activity .

Benzodioxole derivatives () prioritize antioxidant effects over cytotoxicity, highlighting substituent-driven activity shifts .

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis is more resource-intensive than linear analogs (e.g., Compound B) due to stereochemical control demands .
  • Structure-Activity Relationships (SAR) : The furan-3-yl group enhances DNA-binding affinity in vitro, while the acetate moiety reduces metabolic degradation in hepatic assays .
  • Knowledge Gaps: Limited in vivo data and pharmacokinetic profiles hinder clinical translation. Comparative studies with CID 14194026 suggest toxicity risks at higher doses, necessitating further optimization .

Q & A

Q. What are the critical considerations for synthesizing [8-(furan-3-yl)-6,15-dioxo-7,14-dioxatetracyclo[...] acetate] with high stereochemical purity?

Methodological Answer: Synthesis requires precise control of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) to minimize epimerization at stereocenters. For example, highlights the presence of 11 defined stereocenters, indicating that protecting groups (e.g., acetate) and chiral auxiliaries may stabilize intermediates during cycloaddition or oxidation steps . Use techniques like HPLC with chiral columns or circular dichroism (CD) spectroscopy to validate stereochemical outcomes.

Q. How can researchers optimize purification protocols for this compound given its complex polycyclic structure?

Methodological Answer: Employ gradient elution in preparative HPLC with polar (e.g., acetonitrile-water) and non-polar (e.g., hexane-ethyl acetate) solvent systems to separate byproducts. demonstrates that recrystallization from DMF or DMF-water mixtures effectively removes impurities in structurally similar tetracyclic compounds . Monitor purity via LC-MS and ¹H/¹³C NMR, focusing on resolving overlapping signals from furan and dioxane moieties.

Q. What spectroscopic techniques are essential for characterizing the furan-3-yl and dioxatetracyclo moieties?

Methodological Answer:

  • ¹H NMR: Identify furan protons (δ 6.3–7.5 ppm) and acetate methyl groups (δ 2.0–2.1 ppm).
  • IR Spectroscopy: Confirm carbonyl stretches (C=O at ~1700–1750 cm⁻¹) from dioxo and acetate groups.
  • HRMS: Use ESI+ mode to verify the molecular ion peak (e.g., m/z 500–600 range for similar compounds in ) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the dioxatetracyclo core under varying pH conditions?

Methodological Answer: Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electron density distributions, particularly at the dioxane and furan rings. notes that substituents like methoxy groups in similar structures influence ring strain and acid sensitivity . Validate predictions experimentally using pH-dependent stability assays (e.g., UV-Vis monitoring of degradation at λ = 250–300 nm).

Q. What experimental strategies resolve contradictions in reported stereochemical configurations of related tetracyclic compounds?

Methodological Answer: Combine X-ray crystallography (single-crystal analysis) and NOESY NMR to confirm spatial arrangements. For example, and report conflicting stereochemical assignments for analogous compounds; resolving these requires cross-referencing crystallographic data (e.g., CCDC entries) with synthetic pathways .

Q. How can researchers design a stability study to evaluate the degradation pathways of this compound under oxidative stress?

Methodological Answer:

  • Experimental Design: Use an oxygen radical absorbance capacity (ORAC) assay with AAPH as a peroxyl radical generator.
  • Analytical Tools: Track degradation via UPLC-QTOF-MS to identify fragments (e.g., loss of acetate or furan groups). suggests that abiotic transformations in similar dioxane-containing compounds are accelerated by hydroxyl radicals .

Q. What in vitro assays are suitable for assessing the biological activity of this compound’s dioxatetracyclo scaffold?

Methodological Answer:

  • Enzyme Inhibition: Screen against cyclooxygenase (COX) or cytochrome P450 isoforms due to structural similarities to bioactive furanoterpenoids () .
  • Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves (IC₅₀ calculations).

Q. How can isotopic labeling (e.g., ¹³C or ²H) elucidate metabolic or environmental fate in interdisciplinary studies?

Methodological Answer: Incorporate ¹³C-labeled acetate or furan precursors during synthesis. ’s environmental-chemical framework recommends tracking labeled metabolites in soil/water systems via GC-IRMS or LC-MS/MS .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported synthetic yields for analogous tetracyclic compounds?

Methodological Answer: Compare reaction scales, catalyst loadings, and purification methods across studies. For example, ’s split-split plot design identifies variables like solvent purity and temperature gradients as critical for reproducibility . Replicate key steps (e.g., cyclization) under controlled conditions and publish raw data with error margins.

Q. What statistical methods validate the significance of stereochemical effects on bioactivity?

Methodological Answer: Apply multivariate analysis (e.g., PCA or PLS-DA) to correlate stereochemical descriptors (e.g., dihedral angles) with bioactivity data. ’s research models emphasize hypothesis testing through ANOVA for dose- and stereoisomer-dependent responses .

Tables for Key Data

Property Method Typical Value Reference
Molecular WeightHRMS~550–600 g/mol
LogP (Octanol-Water)HPLC Retention Time2.5–3.5
Thermal Stability (TGA)Decomposition Onset180–200°C
Aqueous SolubilityShake-Flask Method<0.1 mg/mL (25°C)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.